molecular formula C21H17FN4O4S B2965025 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-21-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2965025
CAS No.: 1251633-21-2
M. Wt: 440.45
InChI Key: HSKRKJVSLLAOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a 2,3-dihydro-1,4-benzodioxin moiety and a 2-fluorophenylmethyl substituent. The sulfonamide group and fluorinated aromatic substituents are critical for modulating solubility, binding affinity, and metabolic stability in analogous compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-18-4-2-1-3-15(18)12-26(16-5-7-19-20(11-16)30-10-9-29-19)31(27,28)17-6-8-21-24-23-14-25(21)13-17/h1-8,11,13-14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKRKJVSLLAOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CC=C3F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the benzodioxin and fluorophenylmethyl groups. Common reagents used in these reactions include various sulfonating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Core Heterocycle and Functional Group Variations

The target compound’s [1,2,4]triazolo[4,3-a]pyridine core distinguishes it from analogs with related scaffolds:

Compound Name Core Structure Key Substituents Molecular Weight Potential Application Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 2,3-Dihydro-1,4-benzodioxin, 2-fluorophenylmethyl Not Provided Research (unspecified) -
2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-Dimethoxy, trifluoromethyl benzene Not Provided Herbicidal activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine 6-Methyl, 4-(methylsulfanyl)phenyl 391.46 Research (unspecified)
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Pyridazine 3,4,5-Trimethylpyrazole, benzodioxin sulfonamide 492.6 Research (unspecified)

Key Observations :

  • The triazolo-pyridine core in the target compound may offer distinct electronic properties compared to triazolo-pyrimidines (e.g., herbicidal derivatives in ) or imidazo-pyridines (e.g., ).

Sulfonamide and Benzodioxin Moieties

The sulfonamide group and benzodioxin ring are shared with several analogs but differ in substitution patterns:

  • N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ():

    • Contains a piperazinyl-furyl ethyl chain instead of the triazolo-pyridine core.
    • The 4-fluorophenyl group mirrors the fluorinated aromaticity in the target compound but is positioned differently.
    • Molecular weight: 495.5 g/mol (calculated). Application: Unspecified, but piperazine derivatives often target neurological receptors .
  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (): Lacks a sulfonamide group but shares the benzodioxin moiety. Features a dimethylaminomethylphenyl group, enhancing basicity. Application: Research use only .

Fluorinated Substituents

Fluorination is a critical design element in the target compound and related structures:

  • 2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (): Dual fluorination (2-fluoro and trifluoromethyl) enhances herbicidal potency compared to non-fluorinated analogs .
  • N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide ():
    • Fluorinated benzothiazole core highlights the role of fluorine in improving metabolic stability .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The target compound’s triazolo-pyridine core and fluorophenylmethyl group may offer unique binding interactions compared to triazolo-pyrimidines or imidazo-pyridines. However, biological data are needed to confirm this hypothesis.
  • Synthetic Feasibility : and suggest that sulfonamide-linked heterocycles are synthetically accessible, but the target compound’s complex substitution may pose challenges in regioselectivity.
  • Potential Applications: Analogous compounds with sulfonamide moieties show herbicidal () or receptor-targeting () activities, suggesting the target compound could be explored in these domains.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that exhibits significant biological activity. This compound is part of a broader class of sulfonamides known for their therapeutic properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various sulfonyl chlorides. The general procedure includes:

  • Preparation of the Sulfonamide :
    • Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium to form the corresponding sulfonamide.
    • Example: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide is synthesized by reacting the amine with 4-methylbenzenesulfonyl chloride in the presence of sodium carbonate .
  • Formation of Triazole Derivatives :
    • The sulfonamide can then be reacted with various bromo-substituted phenylacetamides in dimethylformamide (DMF) to yield triazole derivatives .

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The compound also shows promise as an acetylcholinesterase inhibitor. This action is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease (AD) .

The mechanism by which this compound exerts its biological effects primarily involves binding to the active sites of target enzymes:

  • Competitive Inhibition : The compound competes with natural substrates for binding sites on enzymes like α-glucosidase and acetylcholinesterase. This competitive inhibition prevents normal enzymatic activity and alters metabolic pathways crucial for glucose regulation and neurotransmission .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • Study on α-Glucosidase Inhibition : A study demonstrated that derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) showed potent inhibition against α-glucosidase with IC50 values indicating effective therapeutic concentrations .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of triazole derivatives against acetylcholinesterase activity, suggesting their utility in treating cognitive disorders .

Data Summary

The following table summarizes key properties and findings related to this compound:

PropertyDetail
Molecular Formula C25H24N2O6S
Molecular Weight 480.5 g/mol
IUPAC Name This compound
Primary Biological Activity α-glucosidase and acetylcholinesterase inhibition
Therapeutic Applications Potential treatment for T2DM and AD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with hydrazinylpyridine sulfonamide intermediates. For example, coupling 2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate under reflux conditions yields triazolo-pyridine sulfonamides with ~70–80% yields . Purity optimization requires column chromatography or recrystallization, validated via HPLC (>95% purity). Key intermediates (e.g., halogenated benzodioxin amines) should be characterized by 1^1H-NMR and elemental analysis to ensure reproducibility .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • 1^1H-NMR : Assigns aromatic protons (e.g., δ 7.40–8.76 ppm for pyridine and benzodioxin rings) and confirms substituent integration .
  • X-ray crystallography : Resolves bond angles and torsion angles in sulfonamide moieties, critical for understanding conformational stability .
  • Elemental analysis : Validates molecular formula (e.g., C20_{20}H16_{16}F2_2N4_4O3_3S) and detects trace impurities .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Use in vitro assays targeting specific pathways (e.g., antimalarial activity via Plasmodium lactate dehydrogenase inhibition). Dose-response curves (IC50_{50} values) should be generated at concentrations of 0.1–100 μM, with positive controls (e.g., chloroquine). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) are essential to confirm significance .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity and pharmacokinetics?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Compare IC50_{50} values and metabolic stability (e.g., microsomal half-life). For instance, replacing 4-fluorophenyl with 3-chlorophenyl in analogous compounds reduced antimalarial efficacy by 30%, attributed to altered electron-withdrawing effects . Molecular docking (e.g., AutoDock Vina) can predict binding affinity changes to target proteins .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

  • Methodology :

  • Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 1.2–7.4). If discrepancies arise (e.g., poor solubility despite calculated LogP < 3), consider salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .
  • Bioavailability : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetics. Contradictions may stem from efflux transporters (e.g., P-gp), requiring inhibitor co-administration in animal models .

Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?

  • Methodology : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). For example, a central composite design revealed that increasing 3,5-lutidine concentration from 1.2 to 2.0 eq. improved sulfonamide coupling yields by 15% in analogous reactions . Statistical tools (e.g., JMP) model interactions between variables and predict optimal conditions .

Q. How can in silico methods guide the prioritization of analogs for synthesis?

  • Methodology :

  • ADMET prediction : Use QikProp or SwissADME to filter compounds with poor bioavailability (e.g., >5 hydrogen bond donors).
  • Molecular dynamics simulations : Assess target binding stability (e.g., RMSD < 2 Å over 100 ns trajectories). Prioritize analogs with predicted IC50_{50} < 1 μM and high ligand efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.